molecular formula C20H14O3 B14587408 1-(4-Phenoxyphenyl)-2-phenylethane-1,2-dione CAS No. 61457-74-7

1-(4-Phenoxyphenyl)-2-phenylethane-1,2-dione

Katalognummer: B14587408
CAS-Nummer: 61457-74-7
Molekulargewicht: 302.3 g/mol
InChI-Schlüssel: UAKRNUFOLQZKJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Phenoxyphenyl)-2-phenylethane-1,2-dione is an organic compound with the molecular formula C20H14O3 It is characterized by the presence of two phenyl groups and a phenoxy group attached to an ethanedione backbone

Vorbereitungsmethoden

The synthesis of 1-(4-Phenoxyphenyl)-2-phenylethane-1,2-dione typically involves the reaction of 4-phenoxybenzaldehyde with benzil in the presence of a base such as potassium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired diketone product. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Analyse Chemischer Reaktionen

1-(4-Phenoxyphenyl)-2-phenylethane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone to corresponding alcohols or hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(4-Phenoxyphenyl)-2-phenylethane-1,2-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 1-(4-Phenoxyphenyl)-2-phenylethane-1,2-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s phenyl and phenoxy groups can engage in π-π stacking and hydrogen bonding, influencing the activity of biological pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(4-Phenoxyphenyl)-2-phenylethane-1,2-dione include:

    Benzil: A simpler diketone with two phenyl groups.

    4-Phenoxybenzaldehyde: A precursor in the synthesis of the target compound.

    Benzophenone: A related compound with a similar structure but different functional groups. The uniqueness of this compound lies in its combination of phenyl and phenoxy groups, which confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

61457-74-7

Molekularformel

C20H14O3

Molekulargewicht

302.3 g/mol

IUPAC-Name

1-(4-phenoxyphenyl)-2-phenylethane-1,2-dione

InChI

InChI=1S/C20H14O3/c21-19(15-7-3-1-4-8-15)20(22)16-11-13-18(14-12-16)23-17-9-5-2-6-10-17/h1-14H

InChI-Schlüssel

UAKRNUFOLQZKJV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.